Mebeverine Hydrochloride Impurity O
Description
Significance of Impurity Profiling in Pharmaceutical Research and Development
Impurity profiling, the identification and quantification of impurities in a drug substance, is a crucial process throughout the lifecycle of a pharmaceutical product. nih.govglobalpharmatek.com It is essential for several reasons:
Safety and Efficacy: The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and effectiveness of a drug. aquigenbio.comnih.govglobalpharmatek.com
Quality and Stability: Impurity profiling helps to ensure the quality and stability of both the API and the final formulated product. globalpharmatek.comajptr.com
Process Optimization: Understanding the formation of impurities allows for the optimization of manufacturing processes to minimize their presence. globalpharmatek.comacs.org
Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA) have stringent guidelines regarding impurity levels in pharmaceuticals. aquigenbio.comnih.govchemass.si
The systematic analysis and characterization of impurities are now a mandatory requirement for new drug applications, highlighting the growing importance of this field. globalpharmatek.com
Classification and Origins of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academymoravek.com
Process-Related Impurities
Process-related impurities are substances that are introduced or generated during the manufacturing process of a drug substance. synthinkchemicals.com Their origins can be traced to various sources within the synthesis and purification stages:
Starting Materials and Intermediates: Unreacted starting materials or intermediates can remain in the final product. ganeshremedies.com
By-products: Unintended reactions can lead to the formation of by-products. ganeshremedies.com
Reagents, Ligands, and Catalysts: These substances, used to facilitate chemical reactions, may not be completely removed during purification. ganeshremedies.com
Solvents: Residual solvents used during synthesis can be present in the final API. ganeshremedies.com
The specific route of synthesis heavily influences the types and quantities of process-related impurities present. ganeshremedies.com
Degradation-Related Impurities
Degradation-related impurities are formed when the drug substance undergoes chemical changes over time due to environmental factors. synthinkchemicals.com These changes can be triggered by:
Hydrolysis: Reaction with water. nih.gov
Oxidation: Reaction with oxygen. nih.gov
Photolysis: Degradation due to exposure to light. nih.gov
Temperature: High temperatures can accelerate degradation reactions. nih.gov
pH: The acidity or alkalinity of the environment can influence stability. nih.gov
These impurities can arise during manufacturing, storage, and even transportation of the drug product. nih.gov
Contextualization of Mebeverine (B1676125) Hydrochloride within Pharmaceutical Chemistry
Mebeverine hydrochloride is the hydrochloride salt of mebeverine, an antispasmodic agent. nih.govwikipedia.org Chemically, it is known as (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate hydrochloride. wikipedia.org First registered in 1965, it is a second-generation papaverine (B1678415) analog. wikipedia.org The synthesis of Mebeverine hydrochloride involves multiple steps, which can be a source of various process-related impurities. amazonaws.comjournaljpri.com Efficient and optimized synthetic routes are crucial to achieve high purity and yield of the final drug substance. amazonaws.comjournaljpri.com
Academic Research Landscape of Mebeverine Hydrochloride Impurities
Research on Mebeverine hydrochloride has focused on developing efficient synthetic processes and robust analytical methods for its determination and the analysis of its impurities. amazonaws.comjournaljpri.comnih.govcognizancejournal.com Several studies have developed and validated High-Performance Liquid Chromatography (HPLC) methods to separate and quantify Mebeverine hydrochloride from its degradation products and process-related impurities. nih.govajptr.comresearchgate.net Forced degradation studies have been conducted to understand the degradation pathways of Mebeverine hydrochloride under various stress conditions like acid, base, and oxidation. nih.gov These studies are essential for developing stability-indicating analytical methods. The identification and synthesis of specific impurities are also a key area of research to ensure the quality and safety of the drug. acs.orgsymeres.com
Rationale for Dedicated Research on Mebeverine Hydrochloride Impurity O
This compound is a specific, identified impurity of Mebeverine Hydrochloride. pharmaffiliates.comcymitquimica.como2hdiscovery.co Its chemical name is 4-[ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butyl 3,4-dimethoxybenzoate or 4-[ethyl-[1-(4-methoxy-2-methylphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate. cymitquimica.como2hdiscovery.co Dedicated research into this specific impurity is crucial for several reasons:
Structural Elucidation: Understanding the precise chemical structure of Impurity O is fundamental for assessing its potential impact.
Origin and Formation: Investigating how and at what stage of the manufacturing process or during storage Impurity O is formed is necessary to implement effective control strategies.
Analytical Method Development: Specific and sensitive analytical methods are required to detect and accurately quantify Impurity O, even at very low levels.
Regulatory Scrutiny: Regulatory agencies require the identification and control of all significant impurities. A thorough understanding of Impurity O is necessary to meet these regulatory expectations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H37NO5 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-[ethyl-[1-(4-methoxy-2-methylphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H37NO5/c1-7-27(20(3)17-21-10-12-23(29-4)16-19(21)2)14-8-9-15-32-26(28)22-11-13-24(30-5)25(18-22)31-6/h10-13,16,18,20H,7-9,14-15,17H2,1-6H3 |
InChI Key |
IDNRMIWDDOXXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=C(C=C(C=C2)OC)C |
Origin of Product |
United States |
Structural Characterization and Elucidation of Mebeverine Hydrochloride Impurity O
Spectroscopic Methodologies for Impurity Structure Determination
A battery of sophisticated spectroscopic methods is employed to piece together the molecular puzzle of pharmaceutical impurities. These techniques provide distinct and complementary information about the compound's atomic and molecular properties, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance Spectroscopy (NMR) Applications (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. While specific ¹H NMR spectral data for Mebeverine (B1676125) Hydrochloride Impurity O is not publicly detailed, a hypothetical analysis based on its known structure would be expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the methoxy groups, the ethyl group, the butyl chain, and the methylethylamine moiety. The integration of these signals would confirm the number of protons in each group, and the splitting patterns (e.g., doublets, triplets, multiplets) would provide insights into the connectivity of the atoms.
¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different types of carbon atoms in the molecule. A predicted ¹³C NMR spectrum for Impurity O would display unique resonances for each of the 26 carbon atoms, including those in the aromatic rings, the carbonyl group of the ester, the methoxy groups, and the aliphatic chains.
Table 1: Predicted ¹H and ¹³C NMR Data for Mebeverine Hydrochloride Impurity O (Note: This table is predictive and for illustrative purposes, as specific experimental data is not publicly available.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 155 |
| Methoxy (OCH₃) | 3.7 - 4.0 | 55 - 60 |
| Ester O-CH₂ | 4.2 - 4.5 | 60 - 65 |
| Ethyl CH₂ | 2.5 - 3.0 | 45 - 55 |
| Ethyl CH₃ | 1.0 - 1.5 | 10 - 15 |
| Butyl CH₂ | 1.5 - 2.8 | 20 - 50 |
| Methylethyl CH | 2.8 - 3.2 | 50 - 60 |
| Methylethyl CH₃ | 1.0 - 1.3 | 15 - 25 |
| Methylethyl CH₂ | 2.5 - 2.9 | 35 - 45 |
| Aromatic C-O | N/A | 145 - 160 |
| Ester C=O | N/A | 165 - 175 |
Mass Spectrometry (MS) Techniques and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS, LC-MS/MS, HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be employed to determine the precise molecular weight of this compound. This high-precision measurement allows for the confident determination of the elemental composition and molecular formula.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) would be utilized to separate the impurity from other components and then subject it to fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for Impurity O would likely involve the cleavage of the ester bond, the ether linkages, and the bonds within the aliphatic chains. Analysis of these fragment ions would allow for the reconstruction of the original molecular structure. For instance, the loss of the 3,4-dimethoxybenzoyl group or the ethylamino group would produce characteristic fragment ions that can be readily identified.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Structural Confirmation
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting the presence of chromophores, which are the parts of a molecule that absorb light.
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzene rings present in its structure. While specific absorption maxima for Impurity O are not detailed in public literature, studies on the parent drug, Mebeverine Hydrochloride, have shown absorption maxima around 220 nm and 263 nm, which can be attributed to the electronic transitions within the aromatic systems. The presence of similar chromophores in Impurity O would result in a comparable UV-Vis spectrum, aiding in its identification and confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. These would include:
C-H stretching from the aromatic and aliphatic parts of the molecule.
C=O stretching from the ester functional group, typically appearing in the region of 1700-1750 cm⁻¹.
C-O stretching from the ester and ether linkages.
C=C stretching from the aromatic rings.
N-H stretching (if protonated) or C-N stretching from the tertiary amine.
The presence and position of these absorption bands provide strong evidence for the functional groups within the molecule, complementing the data obtained from other spectroscopic techniques.
Elemental Composition and Molecular Formula Determination (C26H37NO5)
The elemental composition of this compound has been determined to be C26H37NO5. This molecular formula corresponds to a molecular weight of approximately 443.58 g/mol . pharmaffiliates.com This determination is a crucial step in the structural elucidation process and is typically achieved through a combination of high-resolution mass spectrometry and elemental analysis techniques. These methods provide the precise percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in the compound, which is then used to calculate the empirical and molecular formulas.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.01 | 26 | 312.26 | 70.40% |
| Hydrogen | H | 1.01 | 37 | 37.37 | 8.42% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 3.16% |
| Oxygen | O | 16.00 | 5 | 80.00 | 18.03% |
Definitive Structural Assignment of 4-[Ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butyl 3,4-dimethoxybenzoate
The culmination of data from the various spectroscopic and analytical techniques leads to the definitive structural assignment of this compound as 4-[Ethyl[(1RS)-2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]butyl 3,4-dimethoxybenzoate. pharmaffiliates.com
The comprehensive analysis confirms the presence of all the key structural features: the 3,4-dimethoxybenzoate ester group, the butyl linker, the ethylamino moiety, and the 1-(4-methoxy-3-methylphenyl)propan-2-yl group. The connectivity of these fragments, as determined by 2D NMR and mass spectrometry fragmentation analysis, solidifies the assigned structure. This precise identification is paramount for controlling the levels of this impurity in Mebeverine Hydrochloride drug products, thereby ensuring their quality and safety for patient use.
Stereochemical Considerations and Enantiomeric Purity Assessment of this compound
This compound, chemically identified as 4-[ethyl[(2RS)-1-(4-methoxy-3-methylphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate, possesses a chiral center within its molecular structure. The presence of this stereogenic center gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. The designation "(2RS)" in the IUPAC name explicitly indicates that this impurity is a racemic mixture, consisting of an equal proportion of the (R)- and (S)-enantiomers. The control and assessment of the stereochemical purity of pharmaceutical impurities are critical aspects of drug development and quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
The analytical determination of the enantiomeric composition of this compound is essential to ensure the safety and efficacy of the final drug product. While specific validated analytical methods for the chiral separation of this compound are not extensively documented in publicly available literature, the established methods for the enantiomeric separation of the parent compound, Mebeverine Hydrochloride, provide a strong foundation for its assessment. iajpr.com
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for separating enantiomers. Several studies have detailed the successful chiral resolution of mebeverine enantiomers, and these methodologies are directly applicable to the analysis of Impurity O due to their structural similarities.
Key parameters for the enantiomeric purity assessment of this compound, based on established methods for mebeverine, would include the selection of an appropriate chiral column, the composition of the mobile phase, and the detector settings. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, have proven effective in resolving mebeverine enantiomers and would be a logical starting point for method development for Impurity O.
The following interactive data tables summarize typical chromatographic conditions that have been successfully employed for the chiral separation of mebeverine and could be adapted for the analysis of this compound.
Table 1: Chiral HPLC Method Parameters for Mebeverine Enantiomers (Adaptable for Impurity O)
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm) | Chiralcel OD (Cellulose Tris (3,5-dimethylphenyl carbamate)) |
| Mobile Phase | 0.1% Diethylamine in Methanol, 20mM Ammonium Bicarbonate (pH 4.6), and 0.1% Diethylamine in Isopropyl Alcohol (55:15:30 v/v/v) iajpr.com | n-hexane, Isopropyl Alcohol, and Triethylamine (90:9.9:0.1 v/v/v) nih.gov |
| Flow Rate | 1.2 mL/min iajpr.com | Not Specified |
| Detection Wavelength | 219 nm iajpr.com | 263 nm nih.gov |
| Column Temperature | Ambient | Not Specified |
Table 2: Representative Retention Times for Mebeverine Enantiomers
| Enantiomer | Retention Time (Condition 1) | Retention Time (Condition 2) |
| (-)-mebeverine | ~11 min iajpr.com | ~11 min nih.gov |
| (+)-mebeverine | ~13 min iajpr.com | ~14 min nih.gov |
The validation of such a chiral HPLC method for this compound would need to be performed in accordance with ICH guidelines, encompassing parameters such as specificity, linearity, precision, accuracy, and robustness, to ensure its suitability for routine quality control analysis. iajpr.com The analytical determination of the enantiomers of mebeverine and its impurities is of significant importance for evaluating their pharmacokinetic and pharmacodynamic properties. iajpr.com
Formation Pathways and Mechanisms of Mebeverine Hydrochloride Impurity O
Synthesis-Related Formation of Mebeverine (B1676125) Hydrochloride Impurity O
The journey from starting materials to the final Mebeverine Hydrochloride molecule involves multiple chemical transformations. During this process, side reactions and the influence of specific process parameters can lead to the generation of Impurity O.
Chemical syntheses are rarely perfect, and unintended side reactions can produce a variety of impurities.
While theoretically possible, the formation of Impurity O through an unwanted alkylation or esterification reaction on a Mebeverine intermediate is less probable. This pathway would necessitate the introduction of a methyl group onto the phenyl ring of the 4-methoxyphenylacetone moiety during the synthesis. Such a reaction typically requires specific reagents and conditions that are not standard in the known synthetic routes for Mebeverine, making it an unlikely primary source of this specific impurity.
The molecular structure of Mebeverine and its precursors does not lend itself to plausible rearrangement pathways that would result in the formation of Impurity O. Chemical rearrangements involve the migration of an atom or group within a molecule, and creating the specific methyl-substituted aromatic ring of Impurity O from the standard Mebeverine backbone via such a mechanism is not a chemically favored or documented process.
The most plausible pathway for the formation of Mebeverine Hydrochloride Impurity O originates from an impurity present in one of the key starting materials. The synthesis of Mebeverine commonly utilizes 4-methoxyphenylacetone as a crucial building block. amazonaws.comamazonaws.compharmainfo.in
This compound is identified as 4-[ethyl[(2RS)-1-(4-methoxy-3-methylphenyl)propan-2-yl]amino]butyl 3, 4-dimethoxybenzoate. veeprho.com The key structural difference between Impurity O and Mebeverine is the presence of an additional methyl group on the phenyl ring originating from the acetone-derived portion of the molecule.
Therefore, the presence of a structurally analogous impurity, 4-methoxy-3-methylphenylacetone , within the initial supply of 4-methoxyphenylacetone is the likely root cause. This contaminant, being chemically similar to the actual starting material, would participate in the same sequence of reactions:
Reductive Amination: The impurity, 4-methoxy-3-methylphenylacetone, would react with ethylamine alongside the intended 4-methoxyphenylacetone, forming the corresponding amine intermediate. nih.govwikipedia.org
Coupling/Esterification: This amine intermediate would then be coupled with the veratric acid-derived portion of the molecule, mirroring the main reaction pathway to produce the final Impurity O molecule. amazonaws.com
This "carry-over" of an impurity from a raw material through the entire synthetic process is a well-recognized challenge in pharmaceutical manufacturing.
Process parameters are crucial variables that can significantly affect the rate of both desired reactions and undesired side reactions.
Elevated temperatures and prolonged reaction times can increase the formation of impurities. mdpi.com In the synthesis of Mebeverine Hydrochloride, several steps are performed at high temperatures for extended periods. For instance, esterification reactions may be conducted at temperatures ranging from 100-115°C for 10-15 hours, while coupling reactions can be held at 75-80°C for up to 30 hours. amazonaws.comamazonaws.comjournal7publish.com
While these conditions are optimized for the main reaction's yield, they can also promote the conversion of any precursor impurities present in the starting materials. If 4-methoxy-3-methylphenylacetone is present in the initial 4-methoxyphenylacetone, these sustained high-temperature conditions will facilitate its conversion into Mebeverine Impurity O, potentially increasing the impurity's final concentration in the crude product. Thus, controlling reaction temperature and time is a key strategy not only for optimizing the primary synthesis but also for minimizing the formation of process-related impurities like Impurity O. veeprho.com
The table below illustrates how process parameters are optimized in Mebeverine synthesis to control the formation of other known impurities, highlighting the general importance of these variables in maintaining purity.
| Parameter | Sub-optimal Condition | Observed Impurity | Optimized Condition | Result |
|---|---|---|---|---|
| Reactant Choice | 1,4-dibromobutane | Dimer Impurity (8-12%) | 4-bromobutanol | Avoids dimer formation |
| Temperature | 150°C (with 1,4-dibromobutane) | Promotes dimer formation | 105-115°C (with 4-bromobutanol) | Improved yield and purity |
| Reaction Time | Prolonged | Increased by-products | Monitored to completion (e.g., 10-15h) | Minimizes side reactions |
Influence of Process Parameters on Impurity O Generation
Solvent and Reagent Contributions
The synthesis of Mebeverine Hydrochloride involves multiple steps where the choice of solvents and reagents can significantly impact the impurity profile. amazonaws.comamazonaws.com Impurities can arise from the starting materials or be generated during the manufacturing process itself. daicelpharmastandards.com
Key steps in reported synthetic routes include the esterification of veratric acid and the reductive amination of 4-methoxyphenyl acetone, followed by a final condensation step. amazonaws.comamazonaws.com Solvents such as toluene, methyl ethyl ketone (MEK), and acetone are commonly used. amazonaws.comjournal7publish.com Reagents like 1,4-dibromobutane or 4-bromobutanol are employed for alkylation steps. amazonaws.com The use of 1,4-dibromobutane, for instance, has been associated with the formation of a dimer impurity, highlighting the sensitivity of the process to specific reagents. amazonaws.com While not explicitly detailing the formation of Impurity O, optimizing reagent choice, such as using 4-bromobutanol instead of 1,4-dibromobutane, has been shown to mitigate the formation of other side products. amazonaws.com
The following table summarizes reagents and solvents used in various synthetic approaches for Mebeverine Hydrochloride.
| Synthetic Step | Reagents | Solvents | Potential Side Products Noted |
| Esterification | Veratric acid, 4-bromobutanol, p-TsOH | Toluene | Dimer Impurity (when using 1,4-dibromobutane) amazonaws.com |
| Reductive Amination | 4-methoxyphenyl acetone, Aqueous ethylamine | Not specified | Alcohol Impurity amazonaws.com |
| Final Condensation | Intermediate 4 & 6 (from previous steps) | Acetone, MEK | Unspecified process-related impurities |
Catalyst Influence in Synthetic Steps
Catalysts are crucial in the synthesis of Mebeverine, particularly during the reductive amination stage, and their selection can influence the formation of impurities. amazonaws.comamazonaws.com Different processes have utilized various catalysts, including Platinum on Carbon (Pt/C), Raney Nickel with hydrogen gas, and sodium borohydride. amazonaws.com
Degradation-Related Formation of this compound
The stability of Mebeverine Hydrochloride is a critical factor, as degradation can lead to the formation of various impurities, reducing the efficacy and safety of the drug product.
Hydrolytic Degradation Pathways and Potential Contributions
Hydrolysis is a primary degradation pathway for Mebeverine Hydrochloride due to the presence of an ester linkage in its structure. nih.gov The molecule is particularly susceptible to base-catalyzed hydrolysis, which occurs rapidly. nih.gov Degradation is also observed under acidic and neutral conditions, although it is comparatively milder. nih.gov
The main hydrolytic degradation involves the cleavage of the ester bond, which would yield veratric acid and 4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol. researchgate.net This facile hydrolysis is a key characteristic of the molecule's instability in aqueous solutions, particularly under alkaline conditions. nih.govnih.gov While this primary pathway is well-understood, the formation of other, unconventional hydrolytic products through secondary reactions like cyclization or coupling is also possible, though not explicitly documented for Impurity O. ijper.org
Oxidative Stress and Photolytic Degradation Analyses
Mebeverine Hydrochloride demonstrates instability under oxidative conditions. nih.govresearchgate.net Studies using hydrogen peroxide (H₂O₂) have shown significant degradation, which is dependent on both the concentration of the oxidizing agent and the temperature. nih.gov The degradation kinetics in the presence of H₂O₂ have been found to follow a pseudo-first-order model. nih.gov This process leads to the formation of a mixture of several unknown degradation products. nih.gov
In contrast, the drug is relatively stable when exposed to light. nih.govtandfonline.com Photodegradation studies involving exposure to both UV and visible light have shown only minor degradation, indicating that photolysis is not a significant pathway for impurity formation under normal storage conditions. nih.gov However, photocatalytic degradation can occur rapidly in the presence of a catalyst like TiO₂ under UV irradiation. nih.gov
Thermal Stress-Induced Transformations
In its solid form, Mebeverine Hydrochloride is generally stable under thermal stress. nih.govtandfonline.com Studies have shown minimal degradation when the solid drug is heated at temperatures up to 105°C. tandfonline.commoehs.com However, in solution, the rate of degradation is dependent on temperature, with higher temperatures accelerating degradation, particularly under hydrolytic or oxidative conditions. nih.gov Thermal decomposition at very high temperatures is expected to generate carbon monoxide, carbon dioxide, and other toxic fumes. moehs.com
Advanced Analytical Method Development and Validation for Mebeverine Hydrochloride Impurity O
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry due to its high resolving power. A variety of chromatographic techniques have been employed to ensure the effective separation of Mebeverine (B1676125) Hydrochloride from its potential impurities, including Impurity O.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Mebeverine Hydrochloride and its impurities. ijpra.com Stability-indicating HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient (API) from its degradation products. nih.gov
The success of an HPLC separation hinges on the careful selection and optimization of the stationary and mobile phases to achieve the desired selectivity and resolution between the main component and its impurities.
Mobile phase optimization involves adjusting the type and ratio of organic solvents, the pH, and the buffer concentration. manipal.edu Common organic modifiers include acetonitrile and methanol. researchgate.netresearchgate.netindexcopernicus.com Buffers such as potassium dihydrogen phosphate and ammonium acetate are used to control the pH and improve peak shape. nih.govijrpr.comcognizancejournal.com For example, one method utilizes a mobile phase of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (THF) (63:35:2; v/v/v) on a Symmetry C18 column to separate mebeverine from its degradation products. nih.gov Another optimized method employs a mobile phase of triethylammonium phosphate buffer (pH 2.5) and acetonitrile (60:40 v/v) on an Enable C18G column. indexcopernicus.com The pH of the mobile phase is a critical parameter; for mebeverine, a pH of 3.5 was found to be optimal for achieving good peak shape and capacitance factor. cognizancejournal.com
Table 1: Examples of HPLC Stationary and Mobile Phases for Mebeverine Analysis
| Stationary Phase | Mobile Phase Composition | pH | Reference |
| Symmetry® C18 (5 µm, 4.6 mm × 150 mm) | 50 mM KH2PO4 : Acetonitrile : THF (63:35:2 v/v/v) | Not Specified | nih.gov |
| Enable C18G (5μ, 250 X 4.6 mm) | Triethylammonium phosphate buffer : Acetonitrile (60:40 v/v) | 2.5 | indexcopernicus.com |
| Phenomenex® lux cellulose 1 (5 µm, 250 mm x 4.6 mm) | 0.1% DEA in Methanol : 20mM Ammonium bicarbonate : 0.1% DEA in Isopropyl alcohol (55:15:30 v/v/v) | 4.6 | iajpr.com |
| Devosil BDS C18 (5 µm, 250×4.6 mm) | Ammonium acetate : Acetonitrile (62:38 v/v) | 5.2 | ijrpr.com |
| Micro Bondapak C18 (10µm) | Acetonitrile : Water (1:1 v/v) | 2.9 | researchgate.net |
| ODS2-C18 (150 x 4.6 mm) | 0.02 M Potassium dihydrogen phosphate : Acetonitrile (30:70 v/v) | 3.5 | cognizancejournal.com |
| Reversed phase cyano column (5 µm, 250 mm x 4.6 id) | Acetonitrile : Water (70:30 v/v) | 7.0 | nih.gov |
The selection of a suitable detector is crucial for achieving the required sensitivity and selectivity. For Mebeverine Hydrochloride and its impurities, which contain chromophoric groups, UV-Vis spectroscopic detectors are most common. uokerbala.edu.iq A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which is useful for peak purity assessment and method development.
The detection wavelength is optimized to achieve the maximum response for the analyte and its impurities. For mebeverine, various wavelengths have been reported, reflecting different mobile phase conditions and analytical goals. Wavelengths such as 263 nm and 227 nm have been identified as providing a high response. cognizancejournal.com Other studies have utilized wavelengths including 205 nm, 221 nm, 240 nm, and 265 nm for the quantification of mebeverine and related substances. researchgate.netresearchgate.netnih.govindexcopernicus.com
Table 2: Optimized UV Detection Wavelengths for Mebeverine HPLC Analysis
| Wavelength (nm) | Method Context | Reference |
| 205 | RP-HPLC analysis with Acetonitrile:Water mobile phase | researchgate.net |
| 221 | Simultaneous determination with Sulpiride | nih.gov |
| 240 | Simultaneous estimation with Chlordiazepoxide | indexcopernicus.com |
| 263 | Stability-indicating method and general assay | nih.govijrpr.com |
| 265 | RP-HPLC method for estimation in bulk and formulation | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures to provide faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. ijpra.com A stability-indicating UPLC method has been developed for the analysis of Mebeverine Hydrochloride in the presence of its impurities and degradation products. researchgate.net
This method achieved successful separation on a Waters Acquity C18 column (50 mm x 2.1 mm, 1.7 µm particle size) using a gradient elution with orthophosphoric acid and acetonitrile as the mobile phase. researchgate.net The UV detection was performed at 225 nm. researchgate.net The total elution time was approximately 8 minutes, demonstrating the high-throughput capability of UPLC for quality control and stability assessment of Mebeverine Hydrochloride. researchgate.net
Gas Chromatography (GC), especially when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile impurities. aidic.it The high resolving power of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it highly suitable for impurity profiling. thermofisher.com
However, its application to Mebeverine Hydrochloride must be approached with caution. Research indicates that native mebeverine can undergo degradation in the hot injector of a gas chromatograph, potentially leading to inaccurate results. nih.gov The compound can hydrolyze into veratric acid and mebeverine alcohol. nih.gov Therefore, for the analysis of mebeverine and its impurities, HPLC coupled with mass spectrometry (HPLC-MS/MS) is often considered a more suitable technique as it avoids the thermal degradation associated with GC analysis. nih.gov
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. ijpra.com High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better resolution, sensitivity, and reproducibility through automation and advanced instrumentation. ijpra.com
HPTLC has been successfully applied to the separation of Mebeverine Hydrochloride from other compounds and can be used for initial impurity profiling. One validated HPTLC method utilized silica gel plates as the stationary phase with a mobile phase consisting of chloroform, methanol, and ammonia (9.5:0.5:0.1, v/v/v). researchgate.net In another method for separating mebeverine and sulpiride, silica gel HPTLC plates were used with a mobile phase of absolute ethanol, methylene chloride, and triethylamine (7:3:0.2 by volume). nih.gov Densitometric scanning of the separated bands, for instance at 220 nm or 221 nm, allows for quantification. nih.govresearchgate.net These techniques are valuable for initial screening and can guide the development of more sophisticated HPLC or UPLC methods.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, particularly in the pharmaceutical industry for chiral and achiral separations. researchgate.net Its application is especially beneficial for challenging separations where traditional high-performance liquid chromatography (HPLC) methods may fall short. The use of supercritical carbon dioxide as the primary mobile phase, often with a polar organic modifier, results in low viscosity and high solute diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC. researchgate.net
For structurally similar compounds like Mebeverine Hydrochloride and its Impurity O, SFC can offer superior resolution and selectivity. The technique's ability to operate at lower temperatures is also advantageous for thermally labile compounds. Method development in SFC involves the careful selection of columns, mobile phase composition (including modifiers and additives), back pressure, and temperature to achieve optimal separation. The inherent high speed of SFC makes it suitable for high-throughput screening of potential impurities during drug development. researchgate.net Furthermore, SFC can be readily coupled with mass spectrometry (SFC-MS), providing a powerful tool for the identification and quantification of impurities, even at trace levels. nih.gov
Analytical Method Validation Parameters
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. amsbiopharma.comeuropa.euslideshare.netslideshare.net According to the International Council for Harmonisation (ICH) guidelines, the validation process for methods used to quantify impurities involves a comprehensive evaluation of several key parameters. amsbiopharma.comeuropa.euich.org These parameters ensure that the method is reliable, reproducible, and accurate for the routine analysis of Mebeverine Hydrochloride Impurity O.
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. amsbiopharma.comich.org For this compound, specificity studies are crucial to ensure that the analytical signal is solely from this impurity and not from the active pharmaceutical ingredient (API) or other related substances.
To demonstrate specificity, a solution containing Mebeverine Hydrochloride, Impurity O, and other known impurities is analyzed. The method should be able to resolve Impurity O from all other components, showing distinct peaks with no interference. ich.orgnih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed. nih.gov The analytical method must be able to separate Impurity O from any degradation products formed, thus proving its stability-indicating nature.
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
For the quantification of this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations. A minimum of five concentrations is generally recommended to establish linearity. ich.org The response of the detector is then plotted against the concentration of the impurity, and the correlation coefficient (r²) is calculated. A correlation coefficient close to 1 indicates a strong linear relationship.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
|---|---|
| 1.0 | 5210 |
| 2.5 | 13050 |
| 5.0 | 26100 |
| 7.5 | 39150 |
| 10.0 | 52200 |
| Correlation Coefficient (r²) | 0.9998 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Accuracy is the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of the known amount of analyte added to a sample. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. slideshare.netslideshare.net Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.
For accuracy, a known amount of Impurity O is spiked into a sample of the drug product at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the added impurity is then determined. For precision, the analysis is repeated multiple times on the same day (repeatability) and on different days by different analysts or with different equipment (intermediate precision). slideshare.net
Table 2: Accuracy and Precision Data for this compound
| Parameter | Concentration Level | Results |
|---|---|---|
| Accuracy (% Recovery) | 80% | 99.5% |
| 100% | 100.2% | |
| 120% | 100.8% | |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | 100% | 0.8% |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rjptonline.org
The LOD and LOQ are crucial for impurity analysis as they define the sensitivity of the method. These values can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Table 3: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. pharmaguideline.com
To evaluate robustness, small changes are made to the method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, and the effect on the results is observed. pharmaguideline.comijrpr.com For ruggedness, the method is performed by different analysts in different laboratories to assess the variability of the results. The method is considered robust and rugged if the results remain within the acceptable criteria despite these variations.
Impurity Profiling Strategies Utilizing Hyphenated Techniques
Impurity profiling for Mebeverine Hydrochloride and its related substances, including Impurity O, leverages the strengths of combined analytical technologies. researchgate.netsemanticscholar.org Hyphenated techniques are particularly advantageous as they provide a dual mechanism of separation and identification in a single analysis. jetir.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are at the forefront of impurity characterization. ijfmr.com These methods are essential for detecting, identifying, and quantifying impurities, even at trace levels, which is crucial for meeting stringent regulatory requirements that often demand identification of impurities present at or above a 0.1% threshold. chemass.sichimia.ch
The coupling of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) is a powerful strategy for the unambiguous structural elucidation of impurities without the need for prior isolation. researchgate.netnews-medical.net This technique combines the high-resolution separation capabilities of LC with the definitive structure-elucidating power of NMR. ijfmr.comiosrphr.org For an impurity like this compound, LC-NMR can provide detailed information on the proton and carbon framework, enabling its complete characterization directly from a mixture. news-medical.net
The integration of mass spectrometry (MS) to create a triple-hyphenated LC-NMR-MS system further enhances analytical capabilities. news-medical.net This setup allows for the simultaneous acquisition of molecular weight, fragmentation data (from MS), and detailed structural information (from NMR) from a single chromatographic run. nih.gov This is particularly valuable for differentiating between isomers and identifying unknown degradation products. mdpi.com While NMR's inherent low sensitivity has been a challenge, advancements in probe technology, such as cryogenic probes, and techniques like LC-Solid Phase Extraction (SPE)-NMR, have significantly improved detection limits, making it feasible for analyzing low-level impurities. news-medical.netnih.gov
Table 1: Illustrative LC-NMR Parameters for Impurity Analysis
| Parameter | Setting |
|---|---|
| LC System | UHPLC/HPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile / Deuterated Water (D₂O) with formic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| NMR System | |
| Spectrometer | 500 or 600 MHz with CryoProbe |
| Mode | On-flow, Stop-flow, or LC-SPE trapping |
| Key Experiments | 1D ¹H, 2D COSY, HSQC, HMBC |
This table represents typical parameters and may require optimization for specific applications.
Capillary electrophoresis coupled with mass spectrometry (CE-MS) is another advanced hyphenated technique vital for pharmaceutical impurity profiling. asiapharmaceutics.info CE separates molecules based on their charge-to-size ratio in an electric field, offering a separation mechanism that is orthogonal to that of liquid chromatography. nih.govresearchgate.net This orthogonality is highly beneficial, as it can resolve impurities that may co-elute with the main API peak or other impurities in an HPLC method. nih.gov
The direct coupling of CE to a mass spectrometer provides high separation efficiency, speed, and molecular specificity. asiapharmaceutics.info CE-MS is particularly well-suited for the analysis of polar and charged compounds. researchgate.net For the analysis of this compound, CE-MS can provide rapid separation and sensitive detection, along with mass information for confident identification. nih.gov Various ionization sources, such as electrospray ionization (ESI), are commonly used to interface CE with MS, allowing for the analysis of a wide range of pharmaceutical compounds and their impurities. nih.gov The technique's minimal sample and solvent consumption also aligns with the principles of green analytical chemistry. asiapharmaceutics.info
Table 2: Representative CE-MS Parameters for Impurity Profiling
| Parameter | Setting |
|---|---|
| CE System | |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50-100 cm length) |
| Background Electrolyte (BGE) | Volatile buffer, e.g., Ammonium acetate or Formic acid in Water/Methanol |
| Separation Voltage | 20 - 30 kV |
| Injection Mode | Hydrodynamic or Electrokinetic |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Sheath Liquid | Isopropanol/Water with formic acid |
This table represents typical parameters and may require optimization for specific applications.
Control and Mitigation Strategies for Mebeverine Hydrochloride Impurity O
Process Chemistry Optimization for Impurity O Reduction
A primary strategy to minimize the formation of Impurity O is to refine the synthetic route of Mebeverine (B1676125) Hydrochloride. This may involve:
Selection of High-Purity Starting Materials: Ensuring the purity of reactants and intermediates can significantly reduce the potential for side reactions that lead to the formation of Impurity O.
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants can favor the formation of the desired product over the impurity.
Alternative Synthetic Pathways: In some cases, exploring entirely different synthetic routes that avoid the formation of critical impurity-forming intermediates may be necessary.
Post-synthesis purification is a critical step in removing any formed Impurity O. Effective purification techniques include:
Crystallization: Recrystallization of the crude Mebeverine Hydrochloride from a suitable solvent system can effectively remove impurities with different solubility profiles.
Chromatographic Purification: Preparative chromatography can be employed to separate Impurity O from the API, although this is often a more costly and less scalable option for large-scale manufacturing.
Strategies for Storage and Stability Control Relevant to Impurity O Formation
To prevent the formation of Impurity O as a degradation product, strict control over storage and handling conditions is essential. This includes:
Controlled Environment: Storing Mebeverine Hydrochloride in a well-controlled environment with defined temperature and humidity levels can minimize degradation. The recommended storage temperature is often 2-8°C. sigmaaldrich.com
Packaging: Utilizing appropriate packaging that protects the drug substance from light and moisture is crucial for maintaining its stability over its shelf life.
Excipient Compatibility: For the finished drug product, ensuring the compatibility of Mebeverine Hydrochloride with the chosen excipients is vital to prevent degradation reactions.
In-Process Control (IPC) and Quality Control (QC) Analytical Frameworks
A robust analytical framework is the cornerstone of impurity control.
In-Process Controls (IPCs): Implementing IPCs at critical stages of the manufacturing process allows for the monitoring of Impurity O levels in real-time. This enables immediate corrective actions if the impurity levels exceed predefined limits.
Final Product Testing: The final API and the finished drug product must be tested for the presence of Impurity O to ensure compliance with the established specifications before release.
Stability Studies: Ongoing stability studies under various conditions are necessary to monitor the potential for Impurity O formation throughout the product's shelf life.
Regulatory Science and Compliance for Pharmaceutical Impurities
The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of drug substances. For a specific compound like Mebeverine (B1676125) Hydrochloride, any associated impurity, such as Mebeverine Hydrochloride Impurity O, is subject to rigorous regulatory scrutiny. This framework is primarily defined by international guidelines, pharmacopoeial standards, and the expectations of regulatory agencies worldwide.
Future Directions in Mebeverine Hydrochloride Impurity O Research
Development of Novel High-Throughput Screening Methods for Impurity O
The evolution of drug discovery and development has been significantly accelerated by high-throughput screening (HTS), a process that uses automation and advanced data processing to test a large number of compounds rapidly. youtube.com In the context of Impurity O, HTS can be pivotal not for discovering new drugs, but for optimizing the manufacturing process of Mebeverine (B1676125) Hydrochloride to minimize impurity formation.
Future HTS campaigns will likely focus on screening vast libraries of reaction conditions, catalysts, and solvents. nih.gov By employing miniaturized reaction vessels in microtiter plates, hundreds or thousands of variations to the synthesis process can be evaluated simultaneously. youtube.com The goal is to identify conditions that maximize the yield of Mebeverine Hydrochloride while keeping the formation of Impurity O below the regulatory threshold, which is often below 0.1%. nih.gov
These assays would be designed as phenotypic screens where the "phenotype" is a specific chemical outcome—the ratio of the active pharmaceutical ingredient (API) to Impurity O. nih.gov Detection would rely on rapid analytical techniques compatible with HTS formats, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), which can provide fast and accurate quantification. grandviewresearch.comresearchgate.net This approach allows for the efficient identification of optimal process parameters, significantly reducing the time and resources required by traditional, one-variable-at-a-time process development. youtube.com
Computational Chemistry and In Silico Modeling of Formation Pathways
In silico methods, which utilize computer simulations, are becoming indispensable for predicting and understanding chemical phenomena, thereby reducing the need for extensive laboratory work. nih.govnih.gov For Mebeverine Hydrochloride Impurity O, computational chemistry offers a powerful lens through which to investigate its formation.
One key application is the use of quantum mechanical simulations and reaction pathway modeling to elucidate the precise mechanisms by which Impurity O is formed. By modeling the transition states and reaction intermediates, researchers can identify the most energetically favorable pathways leading to the impurity. This knowledge is crucial for redesigning the synthesis to avoid these pathways.
Furthermore, Computational Fluid Dynamics (CFD) can be employed to model the reactor environment at a macroscopic level. resolvedanalytics.comyoutube.com Mixing, heat transfer, and concentration gradients within a large-scale reactor can significantly influence reaction selectivity. researchgate.netpreprints.org CFD simulations can identify "hot spots" or areas of poor mixing that may promote the formation of Impurity O, allowing engineers to optimize reactor design and operating conditions like stirring speed and feed rates. researchgate.netpreprints.org Quantitative Structure-Activity Relationship (QSAR) models, typically used for predicting toxicity, can also be adapted to predict the propensity of certain molecular structures to form specific impurities under given conditions. researchgate.netosti.gov
Advancements in Micro-Separation and Miniaturized Analytical Systems for Impurity O
The accurate detection and quantification of impurities at very low levels is a cornerstone of pharmaceutical quality control. pharmtech.com The future of analyzing Impurity O lies in micro-separation techniques, which offer higher efficiency, faster analysis times, and significantly reduced consumption of samples and solvents. ijpsjournal.com
Techniques such as capillary electrophoresis (CE) and microchip-based liquid chromatography are particularly promising. nih.govijpsjournal.com CE separates molecules based on their charge-to-size ratio in a narrow capillary, offering extremely high resolution and minimal sample volume requirements. Ultra-High-Pressure Liquid Chromatography (UHPLC), which uses columns with smaller particles, already provides faster and more efficient separations than traditional HPLC and is becoming a standard for impurity profiling. grandviewresearch.com
Solventless microextraction techniques are also emerging as a green alternative for sample preparation. frontiersin.orgnih.gov Methods like Solid-Phase Microextraction (SPME) and Microextraction by Packed Sorbent (MEPS) concentrate the analyte of interest from a sample matrix without using bulk solvents, streamlining the workflow and enhancing sensitivity. frontiersin.orgnih.gov Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the mobile phase, has also been evaluated for the analysis of mebeverine and represents a greener and faster separation technology. nih.gov The integration of these miniaturized systems into online process analytical technology (PAT) will enable real-time monitoring of Impurity O levels during manufacturing.
Exploration of Green Chemistry Approaches to Minimize Impurity O Formation
Green chemistry is a design philosophy aimed at reducing or eliminating the use and generation of hazardous substances. pharmafeatures.comacs.org Applying its principles to the synthesis of Mebeverine Hydrochloride can directly lead to a reduction in Impurity O. jocpr.combulatpharmaceutical.com The twelve principles of green chemistry provide a framework for future research in this area.
Key strategies include:
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids (like CO2), or ionic liquids can alter reaction pathways and disfavor impurity formation. bulatpharmaceutical.com
Catalysis: Developing highly selective catalysts (including biocatalysts like enzymes) can steer the reaction exclusively towards the desired product, Mebeverine Hydrochloride, thereby preventing the side reactions that generate Impurity O. pharmafeatures.com
Atom Economy: Redesigning the synthesis route to maximize the incorporation of all starting materials into the final product minimizes waste and can eliminate steps where impurities are formed. pharmafeatures.com Multicomponent reactions are a powerful tool for achieving this. pharmafeatures.com
Process Intensification: The use of continuous flow chemistry instead of traditional batch processing offers better control over reaction parameters like temperature and mixing, leading to higher purity and less waste. jocpr.com
By systematically applying these principles, chemists can develop a more sustainable and efficient manufacturing process for Mebeverine Hydrochloride that inherently minimizes the generation of Impurity O. acs.org
Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Control
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize pharmaceutical manufacturing by transforming vast datasets into predictive insights. tarupublications.comcmhrj.com For Impurity O, these technologies can be applied to predict its formation and proactively control the manufacturing process.
ML algorithms, such as random forests or neural networks, can be trained on historical manufacturing data. jopir.innih.gov This data would include process parameters (temperature, pressure, reactant concentrations), raw material attributes, and the corresponding measured levels of Impurity O. Once trained, these models can predict the likelihood of impurity formation in future batches. jopir.innih.gov
This predictive capability enables several advanced applications:
Predictive Maintenance: AI can anticipate equipment malfunctions that could lead to process deviations and impurity formation. manufacturingchemist.com
Real-Time Process Optimization: AI-driven systems can monitor a manufacturing run in real-time and suggest adjustments to process parameters to keep Impurity O levels within the acceptable range. ipa-india.org
Enhanced Process Understanding: By analyzing the complex relationships within the data, ML models can identify critical process parameters that have the most significant impact on the formation of Impurity O, guiding process development efforts. tarupublications.com
The integration of AI and ML into the pharmaceutical quality system promises a shift from reactive testing to proactive control, ensuring a consistently high-quality drug product with minimal levels of impurities like Impurity O. jopir.inresearchgate.net
Compound Name Index
Q & A
Q. What analytical methods are recommended for identifying and quantifying Mebeverine Hydrochloride Impurity O in bulk drug substances?
- Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is a validated approach for separating Impurity O from other degradation products and process-related impurities. A Waters Acquity C18 column (50 mm × 2.1 mm, 1.7 µm) with gradient elution using orthophosphoric acid and acetonitrile (UV detection at 225 nm) achieves baseline separation in ≤8 minutes . This method is robust for forced degradation studies (e.g., base hydrolysis) and quantifies impurities at levels ≥0.1% . UV spectrophotometric methods using ion-pair reactions (e.g., with phosphotungstic acid) are alternative low-cost options but lack specificity for co-eluting impurities .
Table 1 : Comparison of Analytical Methods
| Method | Column/Reagents | Detection | LOD | Key Advantage | Reference |
|---|---|---|---|---|---|
| RP-UPLC | C18, orthophosphoric acid | 225 nm | 0.05 µg/mL | High specificity, speed | |
| UV Spectro. | Phosphotungstic acid | Visible | 1.2 µg/mL | Cost-effective, simple |
Q. How can forced degradation studies be designed to assess the stability of Mebeverine Hydrochloride and its impurities?
- Methodological Answer : Subject the drug to stress conditions per ICH guidelines:
- Acid/Base Hydrolysis : 0.1–1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3–30% H₂O₂ at RT for 6 hours.
- Photolysis : Expose to 1.2 million lux-hours UV/visible light.
- Thermal Stress : 40–80°C for 72 hours.
Mebeverine HCl is highly sensitive to base hydrolysis, generating Impurity O as a major degradation product. Use RP-UPLC to monitor degradation kinetics and validate method specificity under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity quantification between HPLC and UPLC methods?
- Methodological Answer : Discrepancies often arise due to differences in column efficiency (particle size <2 µm in UPLC vs. 3–5 µm in HPLC) and gradient profiles. To reconcile
Cross-Validate Methods : Compare retention times and peak purity using diode-array detection (DAD).
Spike Recovery Tests : Add known concentrations of Impurity O to drug matrices and measure recovery rates (target: 98–102%).
Forced Degradation Correlation : Ensure both methods detect the same degradation pathways (e.g., base hydrolysis generates Impurity O in both systems) .
Q. What synthetic strategies are effective for producing high-purity Impurity O reference standards?
- Methodological Answer : Impurity O (4-Bromobutyl 3-hydroxy-4-methoxybenzoate) can be synthesized via:
Esterification : React 3-hydroxy-4-methoxybenzoic acid with 4-bromobutanol using DCC/DMAP as catalysts.
Purification : Use preparative HPLC with a C18 column and methanol/water (70:30) mobile phase.
Characterization : Confirm structure via LC-MS (m/z 303.2 [M+H]⁺) and ¹H-NMR (δ 3.8 ppm for methoxy group) .
Critical Note : Monitor for side products like de-brominated analogs, which co-elute in RP-UPLC but are distinguishable via high-resolution mass spectrometry (HRMS) .
Q. How do matrix effects in pharmaceutical formulations impact the detection limits of Impurity O?
- Methodological Answer : Excipients like magnesium stearate or lactose can suppress ionization in LC-MS or cause peak broadening in HPLC/UPLC. Mitigation strategies:
- Sample Pretreatment : Liquid-liquid extraction with dichloromethane removes hydrophobic excipients.
- Matrix-Matched Calibration : Prepare calibration curves in drug-free formulation matrices to correct for signal suppression/enhancement.
- Post-Column Infusion : Identify ion suppression zones in LC-MS workflows .
Data Contradiction Analysis
Q. Why do some studies report Impurity O as a degradation product, while others classify it as a process-related impurity?
- Methodological Answer : Impurity O’s origin depends on synthesis routes and storage conditions. For example:
- Process-Related : Forms during esterification if bromobutanol is in excess .
- Degradation-Related : Generated during prolonged storage at high pH (>8) or humidity (>75% RH) .
To differentiate, conduct accelerated stability studies (40°C/75% RH for 6 months) and compare impurity profiles against batches spiked with synthetic Impurity O .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
